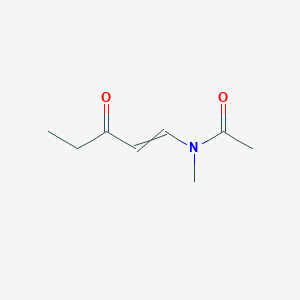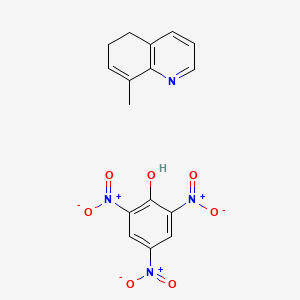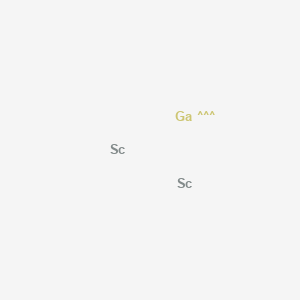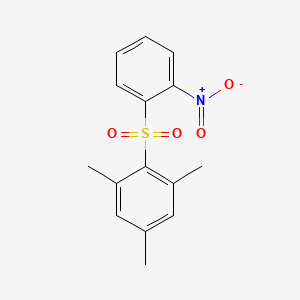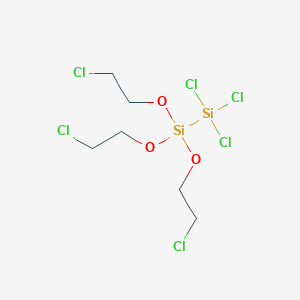
1,1,1-Trichloro-2,2,2-tris(2-chloroethoxy)disilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trichloro-2,2,2-tris(2-chloroethoxy)disilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silicon atoms bonded to organic groups, which include chlorine and ethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-2,2,2-tris(2-chloroethoxy)disilane typically involves the reaction of trichlorosilane with 2-chloroethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid such as aluminum chloride, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with larger reactors and more stringent control of reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound. The by-products are typically recycled or treated to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trichloro-2,2,2-tris(2-chloroethoxy)disilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxyl or amino groups, leading to the formation of new organosilicon compounds.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out at elevated temperatures.
Hydrolysis: Water or aqueous solutions of acids or bases are used, and the reaction is often conducted at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Major Products Formed
Substitution Reactions: New organosilicon compounds with different functional groups.
Hydrolysis: Silanols and hydrochloric acid.
Oxidation: Aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trichloro-2,2,2-tris(2-chloroethoxy)disilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules for research purposes.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty coatings and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 1,1,1-Trichloro-2,2,2-tris(2-chloroethoxy)disilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The compound can form stable bonds with organic molecules, leading to the modification of their chemical properties. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trichloro-2,2,2-trifluoroethane: Similar in structure but contains fluorine atoms instead of ethoxy groups.
1,1,1-Trichloroethane: Lacks the ethoxy groups and has different chemical properties.
Uniqueness
1,1,1-Trichloro-2,2,2-tris(2-chloroethoxy)disilane is unique due to the presence of both chlorine and ethoxy groups bonded to silicon atoms. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
61182-99-8 |
|---|---|
Molekularformel |
C6H12Cl6O3Si2 |
Molekulargewicht |
401.0 g/mol |
IUPAC-Name |
trichloro-[tris(2-chloroethoxy)silyl]silane |
InChI |
InChI=1S/C6H12Cl6O3Si2/c7-1-4-13-17(14-5-2-8,15-6-3-9)16(10,11)12/h1-6H2 |
InChI-Schlüssel |
BQFBFGIOGZFBRA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)O[Si](OCCCl)(OCCCl)[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tributyl[2-(oxiran-2-YL)ethoxy]stannane](/img/structure/B14595607.png)


